molecular formula C26H30N2O2 B14274548 4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate CAS No. 129865-67-4

4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate

Cat. No.: B14274548
CAS No.: 129865-67-4
M. Wt: 402.5 g/mol
InChI Key: IQHCHOLDUAZJAY-UHFFFAOYSA-N
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Description

4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring and a propylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols.

Scientific Research Applications

4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, pyrimidine derivatives are known to interact with serotonin receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate is unique due to its specific substitution pattern and the presence of both hexyl and propylbenzoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

129865-67-4

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

[4-(5-hexylpyrimidin-2-yl)phenyl] 4-propylbenzoate

InChI

InChI=1S/C26H30N2O2/c1-3-5-6-7-9-21-18-27-25(28-19-21)22-14-16-24(17-15-22)30-26(29)23-12-10-20(8-4-2)11-13-23/h10-19H,3-9H2,1-2H3

InChI Key

IQHCHOLDUAZJAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC

Origin of Product

United States

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